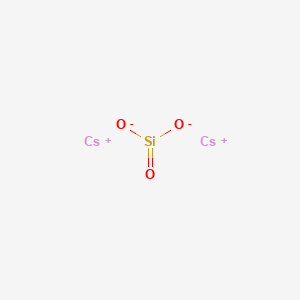
Dicaesium oxosilanebis(olate)
Vue d'ensemble
Description
Dicaesium oxosilanebis(olate), also known as Cesium silicate (meta), is a chemical compound with the molecular formula Cs2O3Si . It has a molecular weight of 341.89 g/mol . The compound is insoluble in water .
Molecular Structure Analysis
The molecular structure of Dicaesium oxosilanebis(olate) is represented by the SMILES notation: [Cs+]. [Cs+]. [O-] [Si] ( [O-])=O .Physical And Chemical Properties Analysis
Dicaesium oxosilanebis(olate) is a powder that is odorless . It is insoluble in water .Applications De Recherche Scientifique
Synthesis and Properties of Organosilanes
The preparation, properties, and applications of oligomeric and polymeric organosilanes have been extensively reviewed. These studies cover industrial and laboratory synthesis methods, characteristics of the silicon-silicon σ-bond, electronic interactions in oligoorganosilanes, and their physicochemical properties. Organosilanes have diverse applications due to their unique properties, indicating the potential utility of Dicaesium oxosilanebis(olate) in various domains (Semenov, 2011).
Surface Modification and Interface Engineering
Research on modifying indium tin oxide (ITO) with phosphonic acids highlights the importance of surface chemistry in developing electronic devices. This work, by optimizing the interface chemistries, provides insights into the molecular engineering of interfaces, which could be relevant for the application of Dicaesium oxosilanebis(olate) in organic electronic devices (Hotchkiss et al., 2012).
Application in Organic Electronics
The use of ultrahigh energy gap organosilicon compounds as host materials in electrophosphorescent organic light-emitting diodes (OLEDs) demonstrates the role of organosilicon compounds in enhancing device performance. This research underscores the significance of such materials in suppressing quenching pathways and improving quantum efficiencies, suggesting potential areas where Dicaesium oxosilanebis(olate) could find applications (Ren et al., 2004).
Analytical and Diagnostic Applications
The development of a homogeneous europium cryptate-based assay for the diagnosis of mutations by time-resolved fluorescence resonance energy transfer illustrates the innovative use of organometallic complexes in biotechnology and medicine. This approach, using rare earth cryptate labels, showcases the potential for Dicaesium oxosilanebis(olate) in applications requiring high sensitivity and specificity in molecular diagnostics (Lopez-Crapez et al., 2001).
Catalysts and Chemical Reactions
The methanol-to-olefins (MTO) process, an important reaction for industrial applications, involves the use of molecular sieves and catalysis, indicating the potential for organosilanes and related compounds in catalytic processes. This area of research could inform applications of Dicaesium oxosilanebis(olate) in catalysis and chemical manufacturing (Tian et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
dicesium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.O3Si/c;;1-4(2)3/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJYMUQLBFTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2SiO3, Cs2O3Si | |
| Record name | caesium metasilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512470 | |
| Record name | Dicaesium oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.894 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicaesium oxosilanebis(olate) | |
CAS RN |
15586-77-3 | |
| Record name | Dicaesium oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicaesium dioxidooxosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





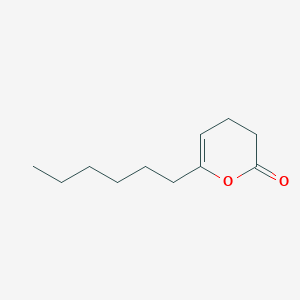

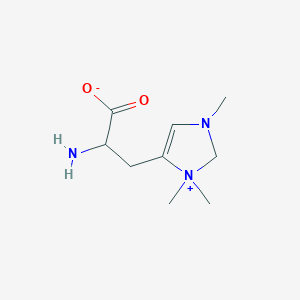
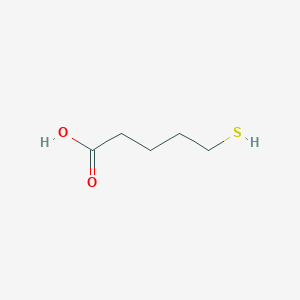
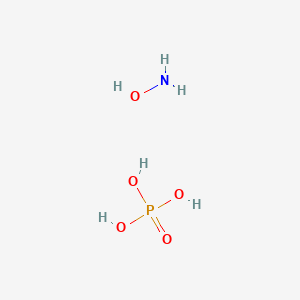
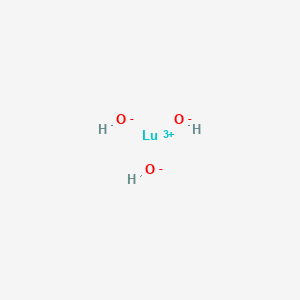
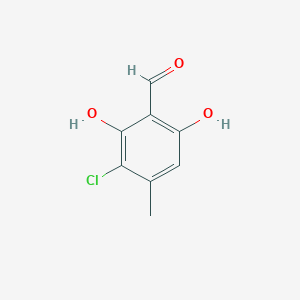
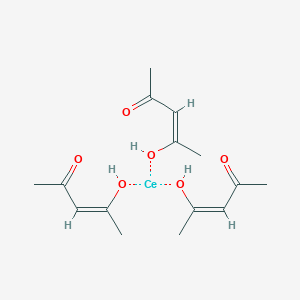
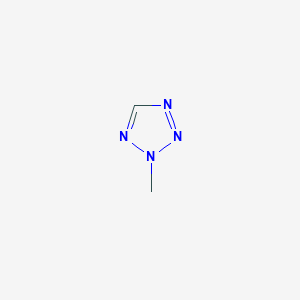
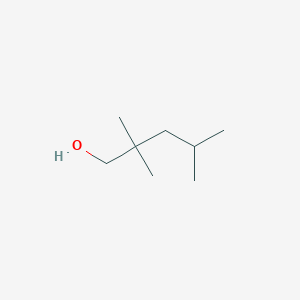
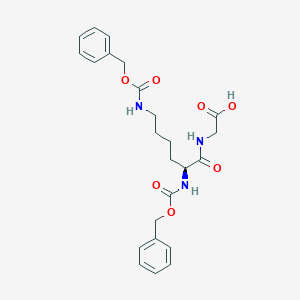
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)